molecular formula C10H23N3 B1437143 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine CAS No. 1082411-69-5

1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine

Cat. No. B1437143
M. Wt: 185.31 g/mol
InChI Key: AXYCYJIMWSPXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of piperazine derivatives has been reported to involve various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives, including “1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine”, can be analyzed using various techniques such as Time-Dependent Density Functional Theory (TD-DFT), Molecular Electrostatic Potential (MEP), and HOMO-LUMO analysis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and depend on the specific derivative and reaction conditions .

Safety And Hazards

The safety data sheet for a similar compound, “1-Ethylpiperazine”, indicates that it is classified as a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

The future directions in the research and development of piperazine derivatives, including “1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine”, could involve the exploration of their potential therapeutic applications, particularly in the treatment of diseases mediated by protein kinases . Further studies could also focus on the optimization of their synthesis methods and the investigation of their mechanism of action .

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)9-10(2,3)11/h4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYCYJIMWSPXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine

CAS RN

1082411-69-5
Record name 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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